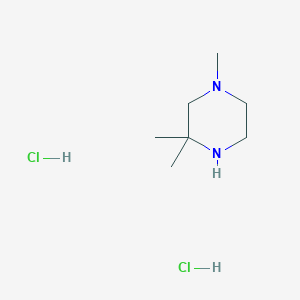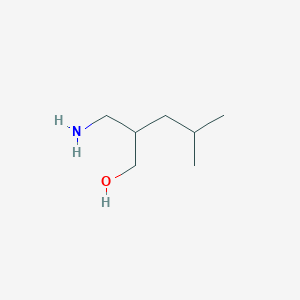
2-(Aminomethyl)-4-methylpentan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Aminomethyl groups in organic chemistry are monovalent functional groups with the formula −CH2−NH2 . They can be described as a methyl group substituted by an amino group .
Molecular Structure Analysis
The molecular structure of a compound with an aminomethyl group would include a carbon atom (from the methyl group) bonded to two hydrogen atoms and one nitrogen atom (from the amino group). The nitrogen atom would also be bonded to two additional hydrogen atoms .Wissenschaftliche Forschungsanwendungen
Selective Extraction and Analysis
- Iron(III) Extraction : 4-Methylpentan-2-ol, a related compound, is used for the quantitative extraction of iron(III) from hydrochloric acid solutions. This process is followed by titrimetric determination of iron(III) (Gawali & Shinde, 1974).
Synthesis and Properties
- Aminomethyloxy Derivatives Synthesis : Synthesis of new 2-aminomethyloxy derivatives of 1-(propylsulfanyl)pentane has been achieved, starting from 1-(propylsulfanyl)pentan-2-ol. These compounds have applications as antimicrobial additives in lubricating oils and antiseptics (Dzhafarov et al., 2010).
- Precursor for trans-4-Methylproline : The compound has been used in the synthesis of (4R)-4[(tert-Butoxycarbonyl)amino]-2-methyl-2-penten-5-olide, a precursor for trans-4-methylproline, indicating its utility in complex organic syntheses (Nevalainen & Koskinen, 2001).
Catalysis and Chemical Reactions
- Dehydration of 4-methylpentan-2-ol : Studies on the selective dehydration of 4-methylpentan-2-ol to 4-methylpent-1-ene over SiO2 supported nano-oxides demonstrate the compound's role in catalysis (Reddy et al., 2007).
Pheromone Synthesis
- Ant Pheromone Component : It's used in the synthesis of 3-Ethyl-4-methylpentan-1-ol, a component of Formica polyctena ant pheromone. This highlights its role in bioactive compound synthesis (Sultanov et al., 2019).
Biofuel Production
- Microbial Synthesis of Pentanol Isomers : In the context of biofuel, studies on engineered microorganisms for the synthesis of pentanol isomers such as 2-methyl-1-butanol and 3-methyl-1-butanol, which are important in this field, are relevant (Cann & Liao, 2009).
Food Flavoring
- Aroma Compound in Onions : 3-Mercapto-2-methylpentan-1-ol, a related compound, is a powerful aroma compound in onions, demonstrating the relevance of similar compounds in food flavoring (Widder et al., 2000).
Pharmaceutical Research
- CX3CR1 Antagonist for Multiple Sclerosis : Isotopologues of a CX3CR1 antagonist, involving similar compounds, have been developed for treating multiple sclerosis, indicating its importance in medical research (Malmquist & Ström, 2012).
Safety And Hazards
Eigenschaften
IUPAC Name |
2-(aminomethyl)-4-methylpentan-1-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H17NO/c1-6(2)3-7(4-8)5-9/h6-7,9H,3-5,8H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMGASEAIRBNJHL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(CN)CO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H17NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
131.22 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Aminomethyl)-4-methylpentan-1-ol | |
CAS RN |
1250484-37-7 |
Source


|
| Record name | 2-(aminomethyl)-4-methylpentan-1-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

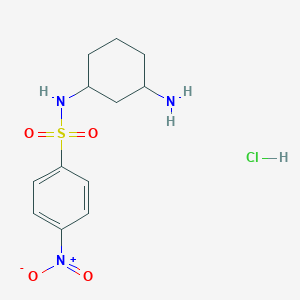
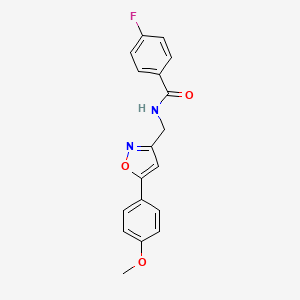
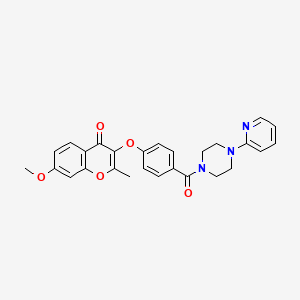
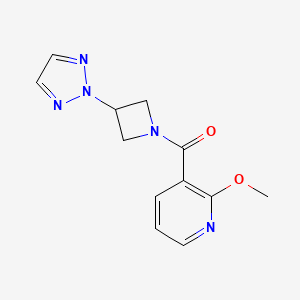
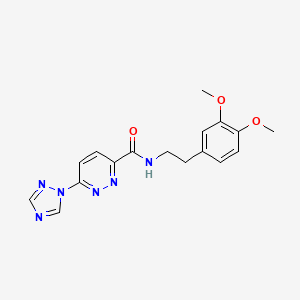
![2-(4-{[(3-chloro-4-fluorophenyl)(cyano)amino]methyl}-1,3-thiazol-2-yl)-N-methylacetamide](/img/structure/B2367620.png)
![6-Chloro-1-[(2-chlorophenyl)methoxy]-2-phenylbenzimidazole](/img/structure/B2367622.png)
![N-(furan-2-ylmethyl)-4-[[(E)-2-phenylethenyl]sulfonylamino]benzamide](/img/structure/B2367624.png)
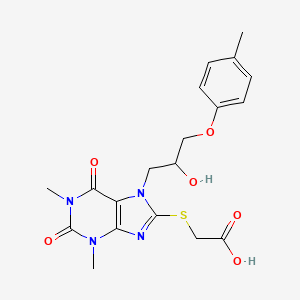
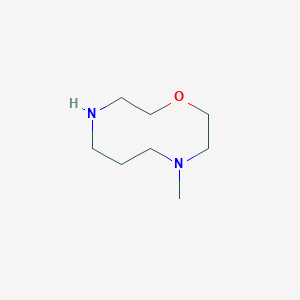
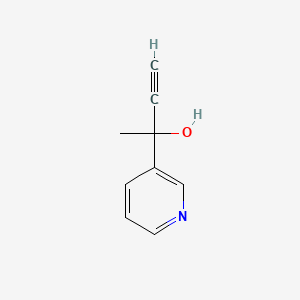
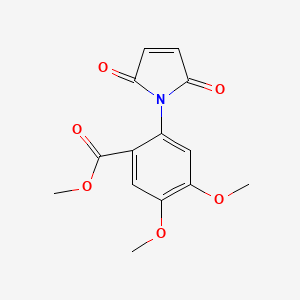
![Methyl 3-amino-6,7-dihydro-4H-thieno[3,2-c]pyran-2-carboxylate](/img/structure/B2367633.png)
